2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[c]pyrrole core, which is a fused bicyclic system, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[c]pyrrole core, followed by the introduction of the benzyl and methyl groups through various substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of catalysts and green chemistry principles can also be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine derivatives: Compounds like 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine share structural similarities and may exhibit related biological activities.
Uniqueness
What sets 2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride apart is its unique cyclopenta[c]pyrrole core, which is less common in organic compounds. This structure may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21ClN2O4 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-O-benzyl 5-O-methyl 5-amino-1,3,4,6-tetrahydrocyclopenta[c]pyrrole-2,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C17H20N2O4.ClH/c1-22-15(20)17(18)7-13-9-19(10-14(13)8-17)16(21)23-11-12-5-3-2-4-6-12;/h2-6H,7-11,18H2,1H3;1H |
InChI Key |
ADRNOKPBQAVIIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2=C(C1)CN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.